3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-4-3-1-6(2-3,7-4)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
VPXLSLOYFJWZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(NC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Considerations
The target compound features a bicyclo[2.1.1]hexane core with three critical functional elements:
- A bridged lactam (2-azabicyclo) system inducing ring strain
- A 3-keto group introducing conformational rigidity
- A carboxylic acid moiety at the bridgehead position
This combination creates synthetic challenges:
- Ring strain : The [2.1.1] bicyclic system has bond angles deviating significantly from ideal tetrahedral geometry, requiring careful selection of cyclization methods.
- Functional group compatibility : Oxidative conditions for ketone formation must preserve the acid-sensitive bicyclic framework.
Catalytic C–H Activation Strategies
The Thieme Connect study demonstrates that catalytic C–H activation enables efficient construction of strained azabicyclic systems. While their work focused on azabicyclo[3.1.0]hexanones, the methodology shows adaptability for [2.1.1] systems:
Key steps :
- Substrate design : Use of pyrrolidine precursors with strategically positioned directing groups
- Catalytic system :
- Rhodium(III) complexes (e.g., [Cp*RhCl₂]₂)
- Chiral ligands for enantioselective C–H insertion
- Oxidative annulation : Simultaneous formation of two rings via C–N and C–C bond formation
Optimized conditions :
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% [Cp*RhCl₂]₂ |
| Ligand | (R)-Segphos (6 mol%) |
| Oxidant | Cu(OAc)₂·H₂O |
| Temperature | 80°C |
| Yield | 62% (theoretical) |
This method reduces step count from 13 to 7 compared to traditional approaches, though yields remain moderate due to ring strain.
Methyl Ester Intermediate Route
Analysis of methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate suggests a two-stage synthesis:
Stage 1: Ester-protected bicyclic formation
- Substrate : N-protected amino diene
- Cyclization : Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C
- Yield : 78% (isolated)
Stage 2: Ester hydrolysis
| Condition | Result |
|---|---|
| LiOH (3 eq), THF/H₂O | Complete conversion |
| HCl workup (1M) | 95% isolated yield |
This route benefits from:
- Mild conditions preserving the bicyclic core
- Straightforward purification of ester intermediate
Retrosynthetic Analysis
Three viable disconnections emerge:
Path A (C–H activation):
- Form C1-C5 bond via rhodium-catalyzed annulation
- Introduce carboxylic acid via late-stage oxidation
Path B (Cycloaddition):
- [2+2] Photocycloaddition of ene-lactam
- Acidic workup to open strained cyclobutane
Path C (Dieckmann cyclization):
- Construct δ-lactam via intramolecular amidation
- Oxidative ring contraction
Scale-up Challenges and Solutions
Critical issues :
- Ring strain decomposition :
- Epimerization at bridgehead :
- Purification difficulties :
Comparative performance :
| Method | Max Scale (g) | Purity | Cycle Time |
|---|---|---|---|
| C–H activation | 15 | 98.5% | 72 h |
| Ester hydrolysis | 50 | 99.2% | 24 h |
| Lactam oxidation | 10 | 97.8% | 48 h |
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve the use of hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the nitrogen atom in the bicyclic structure
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic applications .
Scientific Research Applications
Research indicates that 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for cholinergic signaling in the nervous system. This interaction suggests potential applications in:
- Neurodegenerative Diseases : The compound may serve as a ligand for nAChRs, potentially aiding in the development of treatments for conditions such as Alzheimer's disease and Parkinson's disease, where cholinergic dysfunction is prevalent.
- Cognitive Enhancement : Given its role in cholinergic signaling, it could be explored for cognitive enhancement applications or in managing cognitive deficits associated with various neurological disorders.
Synthetic Utility
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Derivatization : The compound can be modified through various chemical reactions, including oxidation, reduction, and substitution, leading to new derivatives with potentially enhanced biological activities or novel properties.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Methyl 3-Oxo-2-Azabicyclo[3.1.0]hexane-1-carboxylate | Bicyclic | Different ring size; potential for distinct biological activity |
| 2-Azabicyclo[3.1.0]hexanone | Bicyclic | Lacks the carboxylate functionality; used in similar applications |
| 4-Methylbicyclo[2.2.1]heptanone | Bicyclic | Different framework; explored for various chemical properties |
This table highlights the uniqueness of this compound compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have investigated the interactions of this compound with biological targets:
- Nicotinic Receptor Ligand Studies : Investigations have shown that structural modifications can alter its activity as an agonist or antagonist at nAChRs, providing insights into its mechanism of action and therapeutic potential in treating cholinergic dysfunctions.
- Enzyme Interaction Studies : The compound has been studied for its ability to modulate enzyme activity, acting as both a substrate and inhibitor in various biochemical pathways, which could have implications for drug design targeting specific enzymes involved in disease processes.
- Antiviral Activity Exploration : Preliminary studies have suggested that derivatives of bicyclic compounds similar to this compound may exhibit antiviral properties against certain strains of viruses, indicating further avenues for research into its therapeutic applications beyond neurobiology .
Mechanism of Action
The mechanism of action of 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure plays a crucial role in binding to biological receptors, thereby modulating various biochemical pathways . This interaction can lead to therapeutic effects, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Properties of 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid and Analogs
Functional and Pharmacological Insights
Ring Strain and Reactivity :
The [2.1.1] system in the target compound exhibits higher strain compared to [2.2.1] or [3.1.0] analogs, which may enhance reactivity in ring-opening reactions or covalent binding to biological targets . In contrast, the [3.2.0] system in cyclacillin is critical for β-lactam antibiotic activity .- Substituent Effects: The 3-oxo group in the target compound increases polarity, facilitating hydrogen bonding with enzymes or receptors. This contrasts with the 4-ethyl analog (), which prioritizes lipophilic interactions. Amino () and Boc-protected () derivatives highlight how functional groups modulate solubility and stability.
- Biological Relevance: Bicyclo[2.1.1] systems are emerging as peptide mimetics due to their restricted conformations, while larger rings like [2.2.1] are more common in natural products .
Biological Activity
3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound notable for its unique nitrogen-containing ring structure. Its molecular formula is CHNO, with a molecular weight of approximately 141.12 g/mol. This compound has garnered attention for its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurobiological processes.
Chemical Structure and Properties
The compound features a bicyclo[2.1.1] framework, characterized by two carbon atoms forming a bridge and one nitrogen atom integrated within the ring system, along with a carboxylic acid functional group that enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 141.12 g/mol |
| CAS Number | 116128-98-4 |
| IUPAC Name | This compound |
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that this compound acts as a ligand for nAChRs, suggesting its potential utility in treating neurodegenerative diseases and conditions influenced by cholinergic signaling. Studies have shown that the compound can function as either an agonist or antagonist depending on structural modifications made during synthesis, which highlights its versatility in therapeutic applications .
The bicyclic structure allows selective interactions with biological targets, influencing enzyme activity or receptor binding due to its spatial configuration and functional groups. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential in treating conditions related to cholinergic dysfunctions .
Neuroprotective Effects
One study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage, potentially through its ability to modulate nAChR activity .
Antioxidant Activity
The compound's antioxidant properties have also been evaluated using various assays, including the DPPH radical scavenging assay and the ABTS radical cation assay. Results indicated that it possesses moderate antioxidant activity, contributing to its potential therapeutic effects in oxidative stress-related diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Methyl 3-Oxo-2-Azabicyclo[3.1.0]hexane-1-carboxylate | Bicyclic | Different ring size; potential for distinct biological activity |
| 2-Azabicyclo[3.1.0]hexanone | Bicyclic | Lacks the carboxylate functionality; used in similar applications |
| 4-Methylbicyclo[2.2.1]heptanone | Bicyclic | Different framework; explored for various chemical properties |
This comparative analysis underscores the unique biological activities associated with this compound that may not be present in structurally similar compounds.
Q & A
Q. How can 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid be synthesized with high stereochemical purity?
Methodological Answer: The compound is typically synthesized via [2.1.1] bicyclic scaffold formation using intramolecular cyclization strategies. For example, Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups are employed to stabilize intermediates and ensure regioselectivity. Key steps include:
- Cyclopropane ring closure via photochemical or thermal activation of diazo compounds.
- Carboxylic acid functionalization using tert-butyl esters (e.g., tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) to protect reactive sites during synthesis .
- Final deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free carboxylic acid.
Critical Note: Monitor reaction progress via HPLC or LC-MS to confirm intermediate purity .
Q. What are the primary challenges in characterizing the molecular structure of this compound?
Methodological Answer: Structural elucidation requires a combination of:
- NMR spectroscopy : - and -NMR to resolve bicyclic ring protons and confirm stereochemistry. For example, the bridgehead protons in the [2.1.1] system exhibit distinct splitting patterns due to restricted rotation .
- X-ray crystallography : To resolve ambiguities in ring conformation and hydrogen-bonding networks, particularly when aggregated in solid state .
- Mass spectrometry (HRMS) : Validate molecular formula (CHNO) and detect potential byproducts (e.g., oxidation at the 3-oxo position) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Based on GHS hazard classifications:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319). Use fume hoods to minimize inhalation of dust (H335) .
- Spill Management : Collect solid material with non-sparking tools and dispose as hazardous waste. Avoid aqueous rinsing to prevent unintended reactions with the carboxylic acid group .
- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .
Advanced Research Questions
Q. How does the conformational rigidity of the [2.1.1] bicyclic system influence its interaction with biological targets?
Methodological Answer: The fused bicyclic structure enforces a rigid scaffold, reducing entropy penalties during binding. Key experimental approaches include:
- Molecular Dynamics (MD) Simulations : Compare free-energy landscapes of the bicyclic core versus flexible analogs to quantify conformational stabilization .
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., methyl groups at bridgehead positions) and measure binding affinity changes via surface plasmon resonance (SPR) .
- Circular Dichroism (CD) : Probe chiral environments in protein-ligand complexes to identify binding-induced conformational shifts .
Q. What strategies prevent aggregation of 3-Oxo-2-azabicyclo derivatives in aqueous solutions?
Methodological Answer: Aggregation is mitigated through:
- Hydrophobic Modifications : Introduce polar groups (e.g., hydroxyl or amine) to disrupt π-π stacking. For example, 4-methyl derivatives show reduced aggregation in PBS buffer at pH 7.4 .
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .
- Dynamic Light Scattering (DLS) : Continuously monitor particle size distribution during formulation optimization .
Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?
Methodological Answer: Conflicting reactivity profiles (e.g., unexpected oxidation at the 3-oxo position) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for competing reaction pathways (e.g., nucleophilic attack at carbonyl vs. ring-opening). Compare with experimental kinetic data .
- Isotopic Labeling : Use -labeled water in hydrolysis experiments to track oxygen incorporation into products .
- In Situ IR Spectroscopy : Monitor intermediate formation during reactions to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
